2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol
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Overview
Description
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol, also known as AEPP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol exerts its neuroprotective effects through multiple mechanisms, including the activation of the Nrf2/ARE pathway, the inhibition of NF-kB signaling, and the modulation of the expression of various genes involved in oxidative stress and inflammation. This compound also has a direct antioxidant effect, which helps to reduce oxidative damage to neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis, as well as the improvement of mitochondrial function and the enhancement of synaptic plasticity. These effects contribute to the neuroprotective properties of this compound.
Advantages and Limitations for Lab Experiments
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several potential future directions for research on 2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a therapeutic agent for stroke and traumatic brain injury, and its use in combination with other drugs for enhanced therapeutic effects. Further studies are also needed to investigate the optimal dosage, administration route, and safety profile of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of neuroprotection, as well as in the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand its mechanisms of action and to determine its optimal use in clinical settings.
Synthesis Methods
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with 1-bromopentane, followed by the reaction of the resulting product with diethanolamine. The final product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications, particularly in the field of neuroprotection. Studies have shown that this compound can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. Furthermore, this compound has also been studied for its potential use in the treatment of cardiovascular diseases and cancer.
Properties
IUPAC Name |
2-[5-(4-ethylphenoxy)pentylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-6-8-15(9-7-14)18-13-5-3-4-10-16-11-12-17/h6-9,16-17H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZBPKXTHMDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCNCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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